molecular formula C19H29N3O2 B2673162 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-92-2

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2673162
CAS No.: 2097891-92-2
M. Wt: 331.46
InChI Key: XFTKCZKIPIZFKH-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a hydroxycyclopentyl moiety, and a piperidinylmethyl group attached to a dihydropyridazinone core. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the piperidinylmethyl intermediate, followed by the introduction of the hydroxycyclopentyl group and the cyclopropyl group. The final step involves the cyclization to form the dihydropyridazinone core. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidinylmethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound may have applications in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    Pyridazinone derivatives: These compounds share the dihydropyridazinone core and may have similar biological activities.

    Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group and may exhibit similar chemical reactivity.

    Piperidinylmethyl derivatives: These compounds contain the piperidinylmethyl group and may have similar pharmacological properties. The uniqueness of this compound lies in its combination of these functional groups, which may result in distinct chemical and biological properties.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-18-6-5-17(16-3-4-16)20-22(18)13-15-7-11-21(12-8-15)14-19(24)9-1-2-10-19/h5-6,15-16,24H,1-4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTKCZKIPIZFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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